(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid
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Overview
Description
(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,3R)-tartaric acid as a chiral auxiliary. The process includes several steps such as esterification, reduction, and cyclization to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid
- (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid
- (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,3R)-Rel-3-hydroxypyrrolidine-2-carboxylic acid trifluoroacetic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers and enantiomers. This uniqueness makes it a valuable tool in stereoselective synthesis and chiral drug development .
Properties
IUPAC Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWVYBLNMYLMA-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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